1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .
Mode of Action
The compound interacts with its target, the Protein Tyrosine Kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Protein Tyrosine Kinase affects various biochemical pathways. These pathways are responsible for transmitting signals from the cell surface to the nucleus, regulating various cellular functions. The disruption of these pathways can lead to changes in cell growth, differentiation, and metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of Protein Tyrosine Kinase . This can lead to changes in cell growth, differentiation, and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s solubility, which can impact its bioavailability and efficacy, is classified as very soluble .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of urea with ethyl acetoacetate, followed by methylation and subsequent cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxo derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .
Scientific Research Applications
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals
Comparison with Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELWXCXPBFGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507086 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78999-61-8 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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